Cas no 113359-04-9 (Cefozopran)

Cefozopran Chemical and Physical Properties
Names and Identifiers
-
- Cefozopran
- 1-[[(6r,7r)-7-[[(2z)-(5-amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-imidazo[1,2-b]pyridazinium hydroxide inner salt
- Cefozopran main-ring
- 7-ACP
- SCE-2787
- SCE-1787
- sce2787
- D01052
- Cefozopran (inn)
- SCE-2787:Fastocin
- Parent nucleus of Cefozopran
- 1-[[(6R,7R)-7-[[2Z)-(5-Amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]imidazo[1,2-b]pyridazinium Inner Salt
- (-)-1-(((6R,7R)-7-(2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-1H-IMIDAZO(1,2-B)PYRIDAZIN-4-IUM HYDROXIDE INNER SALT, 7^2-(Z)-(O-METHYLOXIME)
- UNII-1LG87K28LW
- DTXSID701025943
- cefozopranum
- SCHEMBL49106
- CEFOZOPRAN [MI]
- SCE 2787
- CHEBI:3502
- Cefozopran [INN]
- AKOS015896118
- Imidazo(1,2-b)pyridazinium, 1-((7-(((5-amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, (6R-(6alpha,7beta(Z)))-
- 113359-04-9
- CHEMBL1276663
- (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- DB13667
- 7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-3,4-didehydrocepham-4-carboxylate
- J-504081
- CCRIS 6737
- CEFOZOPRAN HYDROCHLORIDE [JAN]
- HY-B0771
- 1LG87K28LW
- (-)-1-(((6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1H-imidazo(1,2-b)pyridazin-4-ium hydroxide inner salt, 7(sup 2)-(Z)-(O-methyloxime)
- CEFOZOPRAN [WHO-DD]
- 1-[[(6R,7R)-7-[[(2Z)-(5-Amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3 -yl]methyl]-imidazo[1,2-B]pyridazinium hydroxide inner salt
- (6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino}-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Imidazo[1,2-b]pyridazinium,1-[[(6R,7R)-7-[[(2Z)-(5-amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
- Imidazo(1,2-b)pyridazinium, 1-((6R,7R)-7-(((2Z)-(5-amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt
- CZOP
- Firstci
- Firstcin)
- CEFOZOPRAN HCL
- HCL, Cefozopran
- (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[2,3-f]pyridazin-4-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R,7R)-7-(((2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl)amino)-3-(imidazo(2,3-f)pyridazin-4-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- J01DE03
- 1-(((6R,7R)-7-((2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)imidazo(1,2-b)pyridazin-1-ium
- 1-{[(6R,7R)-7-[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl}imidazo[1,2-b]pyridazin-1-ium
- 2787, SCE
- Hydrochloride, Cefozopran
- (6R,7R)-7-(((2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl)amino)-3-(imidazo(1,2-b)pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Cefozopran (CZOP)
- 7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(imidazo(1,2-b)pyridazin-1-ium-1-ylmethyl)-3,4-didehydrocepham-4-carboxylate
-
- MDL: MFCD00883679
- Inchi: InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1
- InChI Key: QDUIJCOKQCCXQY-WHJQOFBOSA-N
- SMILES: [O-]C(C(N1[C@@]2([H])[C@H](NC(/C(C3=NSC(N)=N3)=N\OC)=O)C1=O)=C(CS2)C[N+]4=C(C=CC=N5)N5C=C4)=O
Computed Properties
- Exact Mass: 515.079407g/mol
- Surface Charge: 0
- XLogP3: 0.7
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Rotatable Bond Count: 6
- Monoisotopic Mass: 515.079407g/mol
- Monoisotopic Mass: 515.079407g/mol
- Topological Polar Surface Area: 238Ų
- Heavy Atom Count: 35
- Complexity: 960
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: 白色至灰白的-黄色粉末
- Density: 1.59
- Melting Point: >300°C
- PSA: 238.39000
- LogP: -1.57990
Cefozopran Security Information
- WGK Germany:2
- Safety Instruction: S24/25; S36; S26
- RTECS:YK0493000
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R36/37/38
Cefozopran Customs Data
- HS CODE:29021990
- Customs Data:
China Customs Code:
29021990
Cefozopran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC8067-250 mg |
Cefozopran(SCE 2787) |
113359-04-9 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0204-50 mg |
Cefozopran |
113359-04-9 | 50mg |
¥1980.00 | 2022-04-26 | ||
DC Chemicals | DC8067-100 mg |
Cefozopran(SCE 2787) |
113359-04-9 | >98% | 100mg |
$550.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48714-100mg |
Cefozopran (SCE-2787) |
113359-04-9 | 98% | 100mg |
¥2371.00 | 2023-09-08 | |
A2B Chem LLC | AX20001-100mg |
Imidazo[1,2-b]pyridazinium,1-[[(6R,7R)-7-[[(2Z)-(5-amino-1,2,4-thiadiazol-3-yl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt |
113359-04-9 | >98.00% | 100mg |
$388.00 | 2024-04-20 | |
DC Chemicals | DC8067-250mg |
Cefozopran(SCE 2787) |
113359-04-9 | >98% | 250mg |
$1000.0 | 2023-09-15 | |
eNovation Chemicals LLC | D518749-100mg |
Cefozopran |
113359-04-9 | >98% | 100mg |
$328 | 2024-05-24 | |
DC Chemicals | DC8067-1 g |
Cefozopran(SCE 2787) |
113359-04-9 | >98% | 1g |
$1800.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C884452-50mg |
Cefozopran |
113359-04-9 | 98% | 50mg |
¥1,805.40 | 2022-01-13 | |
DC Chemicals | DC8067-100mg |
Cefozopran(SCE 2787) |
113359-04-9 | >98% | 100mg |
$550.0 | 2023-09-15 |
Cefozopran Related Literature
-
Yun-He Hong,Xiu-Li Xu,Wei-Qing Li,Bo-Zhou Xu,Han-Qiu Wu,Yan Cheng,Hong Chen,Bao-Shan Zhang,Feng Zhang Anal. Methods 2017 9 6534
-
Carolina Quesada-Molina,Monsalud del Olmo-Iruela,Ana M. García-Campa?a Anal. Methods 2012 4 2341
-
Ting Tian,An-Shun Dong,Dan Chen,Xian-Ting Cao,Guannan Wang Org. Biomol. Chem. 2019 17 7664
-
Kazuhisa Yajima,Kazuya Yamaguchi,Noritaka Mizuno Chem. Commun. 2014 50 6748
-
K. M. Kumar,Anand Anbarasu,Sudha Ramaiah Mol. BioSyst. 2014 10 891
Additional information on Cefozopran
Cefozopran (CAS No. 113359-04-9): An Advanced Cephalosporin Antibiotic
Cefozopran (CAS No. 113359-04-9) is a third-generation cephalosporin antibiotic that has gained significant attention in the field of antimicrobial therapy due to its broad-spectrum activity and favorable pharmacokinetic properties. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various infections.
The chemical structure of Cefozopran is characterized by its β-lactam ring, which is essential for its antibacterial activity. The presence of this ring allows Cefozopran to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This mechanism of action effectively disrupts the bacterial cell wall, leading to cell lysis and death.
Recent studies have highlighted the efficacy of Cefozopran in treating multidrug-resistant (MDR) bacterial infections, a growing concern in clinical settings. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Cefozopran exhibited potent activity against MDR strains of Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. This finding underscores the potential of Cefozopran as a frontline treatment option in combating antibiotic resistance.
In addition to its broad-spectrum activity, Cefozopran has been shown to have favorable pharmacokinetic properties. It exhibits good tissue penetration and a long half-life, allowing for less frequent dosing regimens. These characteristics make it an attractive option for both oral and intravenous administration, enhancing patient compliance and treatment outcomes.
The safety profile of Cefozopran has also been extensively evaluated. Clinical trials have demonstrated that it is generally well-tolerated, with adverse effects primarily limited to mild gastrointestinal symptoms such as nausea and diarrhea. The incidence of serious adverse events is low, further supporting its use in various clinical settings.
One of the key advantages of Cefozopran is its ability to maintain its efficacy in the presence of extended-spectrum β-lactamases (ESBLs), which are enzymes produced by certain bacteria that can degrade many β-lactam antibiotics. A study published in the Antimicrobial Agents and Chemotherapy journal found that Cefozopran retained significant activity against ESBL-producing strains, providing an important therapeutic option in cases where other β-lactam antibiotics may fail.
The development and clinical application of Cefozopran have been driven by the need to address the rising prevalence of antibiotic-resistant bacteria. As resistance continues to evolve, the importance of compounds like Cefozopran becomes increasingly evident. Ongoing research is focused on optimizing dosing regimens and exploring combination therapies to further enhance its effectiveness.
In conclusion, Cefozopran (CAS No. 113359-04-9) represents a significant advancement in cephalosporin antibiotics. Its broad-spectrum activity, favorable pharmacokinetic properties, and ability to combat MDR bacteria make it a valuable addition to the antimicrobial arsenal. As research continues to uncover new insights into its mechanisms and applications, Cefozopran is poised to play a crucial role in addressing the challenges posed by antibiotic resistance.
